molecular formula C15H17NOS2 B2891493 3-(phenylthio)-N-(2-(thiophen-3-yl)ethyl)propanamide CAS No. 1251626-34-2

3-(phenylthio)-N-(2-(thiophen-3-yl)ethyl)propanamide

Cat. No.: B2891493
CAS No.: 1251626-34-2
M. Wt: 291.43
InChI Key: MQPOGVMAHYORPG-UHFFFAOYSA-N
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Description

3-(phenylthio)-N-(2-(thiophen-3-yl)ethyl)propanamide is an organic compound that features both phenylthio and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(phenylthio)-N-(2-(thiophen-3-yl)ethyl)propanamide typically involves the reaction of a thiophene derivative with a phenylthio compound under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the thiophene, followed by the addition of the phenylthio compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(phenylthio)-N-(2-(thiophen-3-yl)ethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Electrophilic reagents like bromine or iodine can be used under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

3-(phenylthio)-N-(2-(thiophen-3-yl)ethyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of organic electronic materials, such as organic field-effect transistors and solar cells.

Mechanism of Action

The mechanism of action of 3-(phenylthio)-N-(2-(thiophen-3-yl)ethyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylthio and thiophene groups can participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(phenylthio)-N-(2-(thiophen-2-yl)ethyl)propanamide
  • 3-(phenylthio)-N-(2-(thiophen-4-yl)ethyl)propanamide
  • 3-(phenylthio)-N-(2-(furan-3-yl)ethyl)propanamide

Uniqueness

3-(phenylthio)-N-(2-(thiophen-3-yl)ethyl)propanamide is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and reactivity. This compound’s combination of phenylthio and thiophene groups provides a distinct set of chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

3-phenylsulfanyl-N-(2-thiophen-3-ylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NOS2/c17-15(16-9-6-13-7-10-18-12-13)8-11-19-14-4-2-1-3-5-14/h1-5,7,10,12H,6,8-9,11H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQPOGVMAHYORPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NCCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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